2-chloro-N-(3,5-dimethylphenyl)acetamide chemical properties
2-chloro-N-(3,5-dimethylphenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2-chloro-N-(3,5-dimethylphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented with clear data tables, detailed experimental protocols, and visualizations to facilitate understanding and application.
Chemical and Physical Properties
2-chloro-N-(3,5-dimethylphenyl)acetamide is a chloroacetamide derivative of 3,5-dimethylaniline. Its chemical structure consists of a 3,5-dimethylphenyl group attached to the nitrogen of an acetamide moiety, with a chlorine atom substituted on the acetyl methyl group.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | [1] |
| CAS Number | 174700-38-0 | [2] |
| Molecular Formula | C10H12ClNO | [1][2] |
| Molecular Weight | 197.66 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
Table 2: Computed and Experimental Properties
| Property | Value | Reference |
| XlogP (predicted) | 2.8 | [1] |
| Monoisotopic Mass | 197.06075 Da | [1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of 2-chloro-N-(3,5-dimethylphenyl)acetamide.
Table 3: Spectral Data Summary
| Technique | Data Highlights | Reference |
| ¹H NMR | A ¹H NMR spectrum is available in DMSO-d6. | [9] |
| Mass Spectrometry | Predicted collision cross section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. | [1] |
| Crystal Structure | The crystal structure has been determined, revealing that molecules are linked into infinite chains through intermolecular N—H···O hydrogen bonding. The conformation of the C=O bond is anti to the N—H bond and the C–Cl bond. | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide typically involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride.
Experimental Protocol: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide
This protocol is a general method adapted from the synthesis of related N-aryl acetamides.[10][11]
Materials:
-
3,5-Dimethylaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or an aqueous medium with a base)
-
Base (e.g., triethylamine, sodium bicarbonate, if in a non-aqueous solvent)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 3,5-dimethylaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If using a base like triethylamine, add it to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or overnight, to ensure the reaction goes to completion.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, isolate the crude product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[10]
-
Wash the filtered solid with cold water to remove any remaining salts or starting materials.
-
Purify the crude 2-chloro-N-(3,5-dimethylphenyl)acetamide by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Dry the purified crystals under a vacuum. The purity can be confirmed by measuring the melting point and through spectral analysis.[11]
Caption: General synthesis workflow for 2-chloro-N-(3,5-dimethylphenyl)acetamide.
Reactivity and Potential Applications
The chemical reactivity of 2-chloro-N-(3,5-dimethylphenyl)acetamide is primarily dictated by the chloroacetyl group.
Reactivity
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions .[12] The electrophilic nature of this carbon allows for the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is fundamental to its use as a chemical intermediate. For instance, reactions with sulfur nucleophiles are common for analogous structures.[12]
Potential Applications in Drug Development
While specific applications for the 3,5-dimethylphenyl isomer are not detailed in the provided results, its structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-known key intermediate in the synthesis of the local anesthetic Lidocaine and the anti-anginal drug Ranolazine .[12] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine (diethylamine for Lidocaine).
Given this precedent, 2-chloro-N-(3,5-dimethylphenyl)acetamide serves as a valuable building block for creating a library of novel compounds for drug discovery. By reacting it with various nucleophiles, researchers can synthesize new molecular entities to be screened for biological activity. The chloroacetamide moiety itself has been shown to be important for the antimicrobial activity of some molecules.[11]
Caption: Nucleophilic substitution reactivity of 2-chloro-N-(3,5-dimethylphenyl)acetamide.
Safety and Handling
Safety data for the specific 3,5-dimethylphenyl isomer is limited. However, data for the closely related 2,6-dimethylphenyl isomer provides a strong indication of the required safety precautions.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It can be harmful if swallowed.[14][15]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13][16]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13][16]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[13]
-
-
Stability: The compound is stable under recommended storage conditions. Avoid incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[13][16]
References
- 1. PubChemLite - 2-chloro-n-(3,5-dimethylphenyl)acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 174700-38-0 CAS MSDS (2-CHLORO-N-(3,5-DIMETHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 8. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. ijpsr.info [ijpsr.info]
- 11. mdpi.com [mdpi.com]
- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 16. fishersci.com [fishersci.com]

